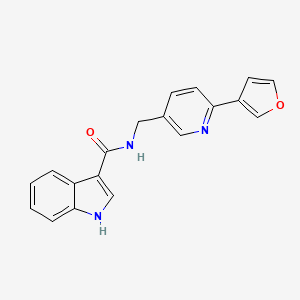

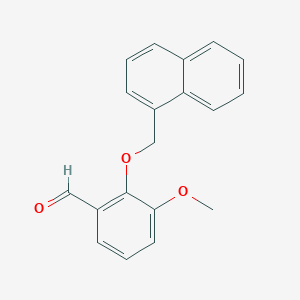

![molecular formula C26H19N3O6S B3010137 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-77-1](/img/structure/B3010137.png)

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of 1,4-dicarbonyl scaffolds, as seen in the synthesis of pyridazines from ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted pyridine carboxylates also demonstrate the versatility of such scaffolds in creating diverse heterocyclic systems . Additionally, starting from ethyl 5-aminothieno[2,3-c]pyridazino-6-carboxylate, a range of substituted pyridazines and pyrimido-pyridazines can be synthesized, indicating the potential for complex heterocyclic ring systems to be constructed from relatively simple precursors .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction . These techniques allow for the determination of the regioselectivity of reactions and the confirmation of the desired products. The molecular structure analysis of these compounds is crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The reactivity of related compounds includes the formation of pyrazoles from reactions with hydrazines . The conditions for these reactions can be optimized for selective formation of regioisomeric products. The synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate from a formyl precursor and 2,4-dinitrophenylhydrazine also demonstrates the potential for condensation reactions in the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the functional groups present. For example, the presence of multiple hydrogen bond donors and acceptors in a compound like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggests the potential for strong intermolecular interactions, which could affect its melting point, solubility, and crystalline structure . Quantum chemical calculations can provide insights into the thermodynamic stability and reactivity of these compounds, as well as their electrophilic character .

Scientific Research Applications

Synthesis and Biological Evaluation

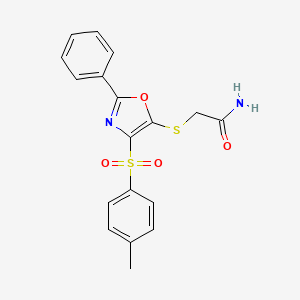

One study detailed the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, where ethyl 2-oxo-2H-chromene-3-carboxylate served as a key intermediate. This research also assessed the antibacterial activity of the synthesized compounds against several bacterial and fungal organisms, highlighting their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemical Reactivity and Applications

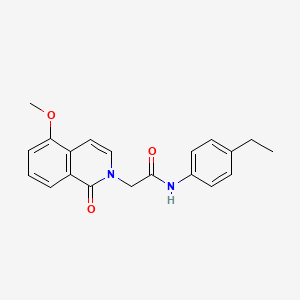

Another investigation focused on the synthesis, characterization, and applications of densely functionalized pyridazines and fulvene-type compounds containing the azulene moiety. This study explored the efficiency of ethyl 4-ethoxyazulene-1-carboxylate in electrophilic substitution reactions, leading to the formation of pyridazine and fulvene derivatives through intramolecular cyclization. These findings contribute to the understanding of the chemical reactivity and potential applications of these heterocyclic molecules in various fields (Devendar et al., 2013).

Antitumor and Antioxidant Activities

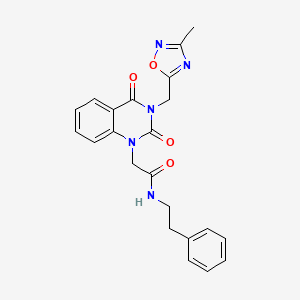

Research on cyanoacetamide in heterocyclic chemistry revealed the synthesis of new benzothiophenes with antitumor and antioxidant activities. Cyanoacetamide served as a key intermediate for synthesizing 3-substituted 2-iminocoumarins and acrylamides, showcasing the therapeutic potential of these compounds (Bialy & Gouda, 2011).

properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O6S/c1-3-34-26(33)21-18-13-36-23(20(18)24(31)29(28-21)16-10-8-14(2)9-11-16)27-22(30)17-12-15-6-4-5-7-19(15)35-25(17)32/h4-13H,3H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQONAAYTLHYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)